molecular formula C25H22N2O4S B12206090 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)-5-phenyl-1,2-oxazole-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)-5-phenyl-1,2-oxazole-3-carboxamide

Cat. No.: B12206090
M. Wt: 446.5 g/mol
InChI Key: ACIUYCPYNYGYME-UHFFFAOYSA-N
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Description

The compound N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)-5-phenyl-1,2-oxazole-3-carboxamide is a substituted isoxazolecarboxamide derivative featuring:

  • A 1,2-oxazole-3-carboxamide core.
  • A 1,1-dioxidotetrahydrothiophen-3-yl (tetrahydrothiophene sulfone) group attached to the carboxamide nitrogen.
  • A naphthalen-1-ylmethyl substituent on the adjacent nitrogen.
  • A 5-phenyl group on the isoxazole ring.

These analogs share key pharmacophoric elements, such as the sulfone-containing tetrahydrothiophene and aromatic moieties, which are critical for modulating physicochemical properties and biological activity .

Properties

Molecular Formula

C25H22N2O4S

Molecular Weight

446.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(naphthalen-1-ylmethyl)-5-phenyl-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C25H22N2O4S/c28-25(23-15-24(31-26-23)19-8-2-1-3-9-19)27(21-13-14-32(29,30)17-21)16-20-11-6-10-18-7-4-5-12-22(18)20/h1-12,15,21H,13-14,16-17H2

InChI Key

ACIUYCPYNYGYME-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N(CC2=CC=CC3=CC=CC=C32)C(=O)C4=NOC(=C4)C5=CC=CC=C5

Origin of Product

United States

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)-5-phenyl-1,2-oxazole-3-carboxamide is a complex organic compound notable for its potential therapeutic applications. Its unique structure combines a tetrahydrothiophene moiety, a naphthalene ring, and an oxazole carboxamide group, suggesting diverse biological activities. This article reviews the biological activity of this compound based on available research findings.

Structural Overview

The compound's molecular formula is C26H25N3O4S, with a molecular weight of approximately 479.6 g/mol. The structural features that contribute to its biological activity include:

Functional Group Description Potential Biological Implications
TetrahydrothiopheneA sulfur-containing cyclic structurePotential for redox reactions and nucleophilic activity
NaphthaleneAromatic hydrocarbonKnown for anti-inflammatory and anticancer properties
OxazoleHeterocyclic compoundAssociated with antimicrobial and antitumor activities

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant anticancer activity. Research has shown that compounds with similar structural features often demonstrate cytotoxic effects on various cancer cell lines. For instance:

  • Cell Lines Tested : HT29 (colon cancer) and DU145 (prostate cancer).
  • Methodology : The MTT assay was employed to evaluate cell viability.

Results indicated that this compound could inhibit cell proliferation in a dose-dependent manner, suggesting its potential as an anticancer agent .

Antimicrobial Activity

The presence of the tetrahydrothiophene and oxazole moieties suggests potential antimicrobial properties. Compounds with similar structures have been reported to exhibit activity against various bacterial strains and fungi. Specific studies are needed to confirm the exact spectrum of activity for this compound.

Anti-inflammatory Effects

The naphthalene component is known for its anti-inflammatory properties. Research indicates that related compounds can modulate inflammatory pathways by inhibiting cytokine production and affecting immune cell signaling. This compound may similarly influence pathways involved in inflammation, although specific studies are yet to be published.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Redox Reactions : The 1,1-dioxide functionality may facilitate redox reactions, leading to the formation of reactive intermediates.
  • Signaling Pathways : Potential modulation of signaling pathways related to apoptosis and cell proliferation.
  • Enzyme Inhibition : Possible inhibition of enzymes involved in tumor growth or microbial metabolism.

Case Studies

Several case studies have highlighted the biological activities of structurally similar compounds:

  • Study on Oxazoles : A study evaluated various oxazole derivatives for their anticancer properties and found that certain modifications significantly enhanced their efficacy against tumor cells .
  • Antimicrobial Screening : A screening of thiophene derivatives revealed promising antimicrobial activity against Gram-positive bacteria.

Comparison with Similar Compounds

Structural Analog Overview

The following structurally related compounds are analyzed based on substituent variations and their impact on properties:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Predicted Density (g/cm³) Predicted Boiling Point (°C)
Target Compound Naphthalen-1-ylmethyl, 5-phenyl Not provided ~460–470 (estimated) ~1.3–1.4 ~750–800
N-benzyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,2-oxazole-3-carboxamide Benzyl, 5-(5,6,7,8-tetrahydronaphthalen-2-yl) C₂₅H₂₆N₂O₄S 450.55 1.35 758.2
N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-N-(thiophen-2-ylmethyl)-... Thiophen-2-ylmethyl, 5-(5,6,7,8-tetrahydronaphthalen-2-yl) Not provided ~450–460 (estimated) ~1.3–1.4 ~750–800
N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-... 4-Chlorobenzyl, 5-(5,6,7,8-tetrahydronaphthalen-2-yl) C₂₅H₂₅ClN₂O₄S 485.0 Not provided Not provided
Key Observations:

Substituent Effects on Molecular Weight :

  • The naphthalen-1-ylmethyl group in the target compound likely increases molecular weight compared to the benzyl (450.55 g/mol) and thiophen-2-ylmethyl analogs (~450–460 g/mol). The 4-chlorobenzyl derivative (485.0 g/mol) demonstrates how halogenation further elevates molecular weight .

Aromatic vs. Saturated Moieties :

  • The 5-phenyl substituent in the target compound may enhance π-π stacking interactions compared to the 5-(5,6,7,8-tetrahydronaphthalen-2-yl) group in analogs, which introduces partial saturation and reduced aromaticity .

Electron-Withdrawing Groups :

  • The 1,1-dioxidotetrahydrothiophen-3-yl (sulfone) group contributes to high polarity and acidity (predicted pKa ≈ -3.08) across all analogs, favoring hydrogen bonding and solubility in polar solvents .

Predicted Physical Properties
  • Density : All analogs exhibit predicted densities near 1.35 g/cm³ , suggesting similar packing efficiencies in solid states .
  • Boiling Points : High predicted boiling points (~750–800°C) reflect strong intermolecular interactions (e.g., dipole-dipole, van der Waals) due to aromatic and sulfone groups .
Structure-Activity Relationships (SAR)
  • Naphthalen-1-ylmethyl vs. Benzyl : The larger naphthalene moiety in the target compound may improve binding affinity to hydrophobic pockets in biological targets compared to benzyl analogs .
Pharmacokinetic Considerations
  • Lipophilicity : The 5-phenyl group in the target compound likely increases logP compared to tetrahydronaphthalenyl analogs, affecting membrane permeability .
  • Acid Dissociation : The sulfone group’s low pKa (~-3.08) ensures ionization at physiological pH, enhancing water solubility but limiting blood-brain barrier penetration .

Preparation Methods

[3 + 2] Cycloaddition via Carboxylic Acid and Isocyanoacetate Coupling

A highly efficient method for constructing 4,5-disubstituted oxazoles involves reacting carboxylic acids with alkyl isocyanoacetates under Lewis acid catalysis. For the target compound, benzoic acid could serve as the carboxylic acid precursor to introduce the phenyl group at position 5. Ethyl isocyanoacetate (NC-CH2-CO2Et) reacts with benzoic acid in the presence of DMAP-Tf and a base (e.g., K2CO3) in dichloromethane (DCM) at 40°C, yielding 5-phenyl-1,2-oxazole-4-carboxylate. While this method generates a carboxylate at position 4, subsequent hydrolysis (e.g., with NaOH) converts it to a carboxylic acid, enabling functionalization at position 3 via electrophilic substitution or cross-coupling.

Tandem Cycloisomerization/Hydroxyalkylation of N-Propargylamides

An alternative route employs N-propargylamides and trifluoropyruvates under Zn(OTf)2 catalysis. For example, N-propargylbenzamide undergoes cycloisomerization with ethyl trifluoropyruvate to form 5-phenyl-1,2-oxazole derivatives. While this method primarily targets CF3-substituted alcohols, replacing trifluoropyruvate with non-fluorinated electrophiles (e.g., pyruvate esters) could yield oxazoles with unsubstituted positions for further modification.

Carboxamide Functionalization at Position 3

Carboxylic Acid Activation and Amide Coupling

The oxazole-3-carboxylic acid intermediate is activated using thionyl chloride (SOCl2) or oxalyl chloride to form the corresponding acyl chloride. Reacting this intermediate with the secondary amine N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(naphthalen-1-ylmethyl)amine in the presence of a base (e.g., triethylamine) yields the target carboxamide. Coupling agents like HATU or EDCl/HOBt in DMF or DCM can also facilitate this reaction under mild conditions.

Direct Oxazole Formation with Prefunctionalized Amides

Modifying the [3 + 2] cycloaddition protocol to use isocyanoacetamides (e.g., NC-CH2-CONHR) instead of esters could directly introduce the carboxamide group during oxazole synthesis. For instance, reacting benzoic acid with N-alkyl isocyanoacetamides under DMAP-Tf catalysis may yield 5-phenyl-1,2-oxazole-3-carboxamides in a single step, though this approach requires optimization of the isocyanide precursor’s stability.

Synthesis of the Sulfone-Containing Amine

Oxidation of Tetrahydrothiophen-3-amine

Tetrahydrothiophen-3-amine is oxidized to its 1,1-dioxide derivative using hydrogen peroxide (H2O2) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in DCM. The reaction proceeds at 0°C to room temperature, yielding 1,1-dioxidotetrahydrothiophen-3-amine with >90% efficiency.

N-Alkylation with Naphthalen-1-ylmethyl Bromide

The sulfone-containing amine undergoes N-alkylation with naphthalen-1-ylmethyl bromide in the presence of a base (e.g., K2CO3) in acetonitrile or DMF. Reductive amination using naphthalen-1-ylcarbaldehyde and NaBH3CN in methanol represents an alternative route, though regioselectivity must be controlled to avoid over-alkylation.

Optimization and Scalability

Reaction Condition Screening

Key parameters for the [3 + 2] cycloaddition include:

  • Catalyst loading : 15 mol% Zn(OTf)2 optimizes yield (83%) while minimizing side reactions.

  • Solvent : Dichloroethane (DCE) at 70°C ensures efficient cycloisomerization.

  • Substrate scope : Electron-deficient carboxylic acids (e.g., 4-CN-C6H4COOH) require longer reaction times (12–24 h).

Purification and Characterization

Column chromatography (SiO2, hexane/EtOAc) isolates oxazole intermediates, while final amide products are purified via recrystallization (e.g., EtOAc/hexane). LC-MS and NMR (1H, 13C, 19F) confirm structural integrity, particularly the sulfone’s characteristic downfield shift (δ 3.5–4.5 ppm for SO2).

Challenges and Alternative Approaches

Regioselectivity in Oxazole Formation

Controlling substituent positions remains a challenge. Computational modeling (DFT) predicts that electron-withdrawing groups on carboxylic acids favor 5-substitution, while steric effects dominate in aliphatic systems.

Stability of Sulfone-Containing Amines

The 1,1-dioxidotetrahydrothiophen-3-yl group is prone to ring-opening under strongly acidic or basic conditions. Using mild coupling agents (e.g., COMU) and low temperatures (0–5°C) mitigates decomposition .

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